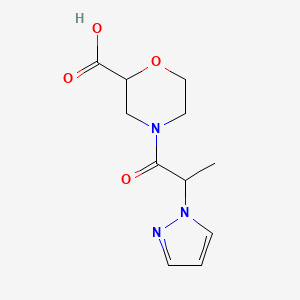![molecular formula C12H16N2O3 B7589100 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide, also known as BVT.2733, is a novel small molecule drug that has recently gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide involves the inhibition of the enzyme dipeptidyl peptidase 4 (DPP4), which is involved in the regulation of the immune system and inflammation. By inhibiting DPP4, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is able to modulate the immune response and reduce inflammation, which makes it a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in various disease models. In animal models of multiple sclerosis, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to reduce the severity of symptoms and delay disease progression. Similarly, in animal models of rheumatoid arthritis, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to reduce inflammation and joint damage. In addition, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. Additionally, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, which suggest that it may be suitable for use in humans. However, one of the limitations of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as type 1 diabetes and inflammatory bowel disease. Additionally, further studies are needed to determine the safety and efficacy of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide in humans, and to identify any potential side effects or drug interactions. Finally, there is a need for the development of more efficient synthesis methods for 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide, which would allow for larger-scale production and testing.
合成方法
The synthesis of 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide involves a multi-step process, which includes the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and subsequent reduction with sodium borohydride. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease models. Recent studies have shown that this compound has anti-inflammatory and immunomodulatory properties, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, 3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide has been shown to have neuroprotective effects, which suggest that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-9-4-3-7-13-10(9)11(16)14-8-12(17)5-1-2-6-12/h3-4,7,15,17H,1-2,5-6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROORZKKNBJCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=N2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)